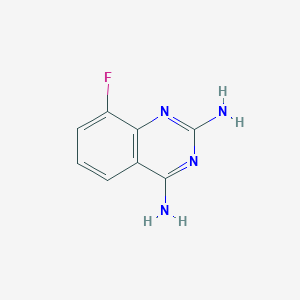

8-Fluoroquinazoline-2,4-diamine

Description

Structure

2D Structure

Properties

IUPAC Name |

8-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZWXLZTWRYIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919671 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-79-1, 915402-31-2 | |

| Record name | 8-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Fluoroquinazoline-2,4-diamine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed mechanistic insights and field-proven experimental protocols. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, bridging theoretical organic chemistry with practical laboratory application. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to enhance understanding.

Introduction and Strategic Overview

This compound is a key structural motif found in a variety of biologically active molecules. The quinazoline-2,4-diamine scaffold is a well-established pharmacophore, known for its interaction with various biological targets, including kinases and dihydrofolate reductase. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable target for analog synthesis in drug discovery programs.

The synthetic strategy outlined in this guide is a two-stage process that balances efficiency, scalability, and the use of readily accessible starting materials. The core of this pathway is the construction of the quinazoline ring system from a strategically substituted aminobenzonitrile precursor.

The chosen two-stage synthetic pathway comprises:

-

Synthesis of the Key Intermediate: Preparation of 2-amino-3-fluorobenzonitrile.

-

Heterocyclization: Formation of the this compound core via reaction with guanidine.

This approach is predicated on the well-established reactivity of ortho-aminobenzonitriles in forming condensed pyrimidine systems. The logic behind this strategy is to first construct the substituted benzene ring with the required functionalities in the correct orientation, followed by the annulation of the pyrimidine ring to complete the quinazoline core.

Synthesis Pathway Visualization

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-3-fluorobenzonitrile

The cornerstone of this synthesis is the efficient preparation of the key intermediate, 2-amino-3-fluorobenzonitrile. This molecule possesses the vicinal amino and cyano groups necessary for the subsequent cyclization, with the fluorine atom pre-installed at the desired position. A highly effective method for its synthesis is the nucleophilic aromatic substitution (SNAr) of a fluorine atom in 2,3-difluorobenzonitrile with ammonia.

Mechanistic Rationale

The SNAr reaction is particularly well-suited for this transformation. The strong electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack. In 2,3-difluorobenzonitrile, the fluorine atom at the 2-position is more activated towards substitution than the one at the 3-position due to the combined electron-withdrawing effects (both inductive and resonance) of the ortho-cyano group. This inherent electronic bias allows for a regioselective reaction, favoring the formation of the desired 2-amino-3-fluorobenzonitrile isomer.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorobenzonitrile | 139.11 | 10.0 g | 0.0719 |

| Ethanol (anhydrous) | 46.07 | 150 mL | - |

| Ammonia (gas) | 17.03 | To saturation | - |

| Diethyl ether | 74.12 | As needed | - |

| Water (deionized) | 18.02 | As needed | - |

| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |

Procedure:

-

An autoclave or a high-pressure steel reaction vessel is charged with 2,3-difluorobenzonitrile (10.0 g, 0.0719 mol) and anhydrous ethanol (150 mL).

-

The solution is cooled to 0°C and saturated with ammonia gas by bubbling it through the mixture for approximately 30-45 minutes.

-

The vessel is securely sealed and heated to 140°C. The reaction is maintained at this temperature for 8-12 hours, during which the internal pressure will increase.

-

After the reaction period, the vessel is allowed to cool to room temperature. The pressure is carefully vented in a fume hood.

-

The reaction mixture is transferred to a round-bottom flask and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water (200 mL) and diethyl ether (2 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) affords 2-amino-3-fluorobenzonitrile as a solid.[1]

Expected Yield: 50-78%

Stage 2: Heterocyclization to this compound

The final stage of the synthesis involves the construction of the pyrimidine ring fused to the fluorinated benzene core. This is achieved through the reaction of 2-amino-3-fluorobenzonitrile with guanidine.

Mechanistic Rationale

The formation of the 2,4-diaminoquinazoline ring from an ortho-aminobenzonitrile and guanidine is a well-established acid- or base-catalyzed condensation and cyclization process. The mechanism proceeds as follows:

-

Nucleophilic Attack: The amino group of the 2-amino-3-fluorobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbon atoms of the guanidine.

-

Ammonia Elimination: This initial addition is followed by the elimination of an ammonia molecule to form a substituted guanidine intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the cyano group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed guanidine moiety.

-

Tautomerization: A final tautomerization step results in the formation of the aromatic this compound.

The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the reaction.

Caption: Plausible mechanism for the cyclization of 2-amino-3-fluorobenzonitrile with guanidine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-fluorobenzonitrile | 136.13 | 5.00 g | 0.0367 |

| Guanidine hydrochloride | 95.53 | 5.26 g | 0.0551 |

| Sodium ethoxide | 68.05 | 3.75 g | 0.0551 |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

| Water (deionized) | 18.02 | As needed | - |

Procedure:

-

To a stirred solution of anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (3.75 g, 0.0551 mol).

-

Add guanidine hydrochloride (5.26 g, 0.0551 mol) to the solution and stir for 15 minutes at room temperature to liberate the free guanidine base.

-

Add 2-amino-3-fluorobenzonitrile (5.00 g, 0.0367 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and the resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Expected Yield: 65-85%

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to this compound. By commencing with the regioselective amination of 2,3-difluorobenzonitrile, the key intermediate, 2-amino-3-fluorobenzonitrile, is obtained in good yield. The subsequent one-pot cyclization with guanidine provides a direct route to the final product. The methodologies described are robust and can likely be adapted for the synthesis of other substituted quinazoline-2,4-diamine analogs, making this guide a valuable resource for professionals in the field of synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, reactivity, and its emerging role as a privileged scaffold in the development of novel therapeutics, particularly as a modulator of the innate immune system and as a kinase inhibitor.

Core Molecular Attributes of this compound

This compound is a fluorinated derivative of the 2,4-diaminoquinazoline scaffold. The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity by altering its electronic distribution and potential for hydrogen bonding.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₄ | --INVALID-LINK-- |

| Molecular Weight | 178.17 g/mol | --INVALID-LINK-- |

| CAS Number | 119584-79-1 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | 245-248°C (for 5-fluoro isomer) | --INVALID-LINK-- |

| Boiling Point | 463.1±53.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 7.53±0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | [1] |

Synthesis of this compound

The synthesis of 2,4-diaminoquinazolines can be achieved through several routes. A common and effective method involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of the C2-N moiety, such as cyanamide or guanidine.

Representative Synthetic Protocol

A plausible and frequently utilized synthetic pathway to this compound starts from 2-amino-3-fluorobenzonitrile. This method involves a cyclization reaction with guanidine, which provides the 2,4-diaminoquinazoline core in a single step.

References

An In-depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a fluorine atom at the 8-position, coupled with diamino substitutions at the 2- and 4-positions, confers unique physicochemical and biological properties. This document delves into the synthesis, characterization, and known biological activities of this compound, with a particular focus on its role as a key building block for the development of kinase inhibitors and immunomodulators. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Introduction

The quinazoline ring system is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has emerged as a particularly valuable scaffold in modern drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the diamino groups at positions 2 and 4 provide crucial hydrogen bonding interactions with biological targets and offer synthetic handles for further derivatization.

This guide will explore the fundamental chemistry of this compound, detail its synthesis and characterization, and provide an in-depth analysis of its biological significance, drawing from the latest scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

| Property | Value | Source |

| CAS Number | 119584-79-1 | [1] |

| Molecular Formula | C₈H₇FN₄ | [2][3] |

| Molecular Weight | 178.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 245-248°C | [4] |

| Boiling Point | 463.1±53.0 °C (Predicted) | [4] |

| Density | 1.500±0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.53±0.10 (Predicted) | [4] |

| Purity | Min. 95% | [2][3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A plausible and commonly employed synthetic route involves the reaction of 2-amino-3-fluorobenzonitrile with a guanidine source, such as guanidine carbonate.

Synthetic Pathway

The synthesis can be conceptualized in the following two main stages:

-

Synthesis of the Precursor: Preparation of 2-amino-3-fluorobenzonitrile.

-

Cyclization: Reaction of the precursor with guanidine to form the quinazoline ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of similar 2,4-diaminoquinazolines.

Step 1: Synthesis of 2-Amino-3-fluorobenzonitrile

The synthesis of the key intermediate, 2-amino-3-fluorobenzonitrile, can be accomplished from 2-amino-3-fluorobenzoic acid. This involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

-

Amidation: 2-Amino-3-fluorobenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride. Subsequent reaction with ammonia affords 2-amino-3-fluorobenzamide.

-

Dehydration: The resulting amide is then dehydrated using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield 2-amino-3-fluorobenzonitrile.

Step 2: Synthesis of this compound

-

A mixture of 2-amino-3-fluorobenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq) is heated in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane) at a temperature ranging from 130-150 °C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an anti-solvent.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ether) to afford this compound as a crystalline solid.[3]

Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring and the protons of the two amino groups. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule, including the fluorinated aromatic carbon, which will exhibit a characteristic carbon-fluorine coupling.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₈H₇FN₄.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the quinazoline ring, and C-F stretching.

Biological and Pharmacological Profile

The 2,4-diaminoquinazoline scaffold is a known privileged structure in medicinal chemistry, and the 8-fluoro substituted analog is of particular interest due to the potential for enhanced biological activity.

Mechanism of Action

While specific mechanistic studies on the parent this compound are limited, the primary biological activities of its derivatives are centered around two key mechanisms: Toll-like receptor (TLR) agonism and kinase inhibition .

4.1.1. Toll-like Receptor (TLR) 7 and 8 Agonism

Derivatives of this compound have been identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[5][6] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Activation of TLR7 and TLR8, which recognize single-stranded RNA, leads to the production of pro-inflammatory cytokines and type I interferons, initiating a robust immune response. This makes TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[7]

Caption: Simplified TLR7/8 signaling pathway activated by agonists.

4.1.2. Kinase Inhibition

The quinazoline scaffold is a well-known "hinge-binding" motif for various protein kinases. Derivatives of 8-fluoroquinazoline have been investigated as inhibitors of several kinases, including Aurora A kinase, which is a key regulator of cell division and a target for cancer therapy.[7][8] Inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

While quantitative data for the parent this compound is scarce in the public domain, studies on its derivatives have demonstrated potent biological activities.

| Derivative | Target | Activity | Cell Line | Source |

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR7 | LEC: 0.15 µM | HEK293 | [6] |

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR8 | LEC: 0.16 µM | HEK293 | [6] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | IC₅₀: 168.78 µM | MCF-7 | [7] |

LEC: Lowest Effective Concentration

4.2.1. Antiviral Activity

The 2,4-diaminoquinazoline scaffold has shown promise as a source of antiviral agents.[9] The immunomodulatory effects mediated through TLR7/8 agonism contribute to this activity by stimulating the host's innate immune response against viral infections.

4.2.2. Anti-tubercular Activity

The 2,4-diaminoquinazoline class of compounds has been identified as effective inhibitors of Mycobacterium tuberculosis growth.[10] The mechanism is thought to involve the activation of the compound by a putative dioxygenase, Rv3161c, within the bacteria, suggesting a pro-drug approach.[10]

Applications in Drug Discovery and Research

This compound serves as a versatile starting material and a key pharmacophore for the development of novel therapeutics.

-

Scaffold for Kinase Inhibitors: Its structure provides a solid foundation for the design of ATP-competitive kinase inhibitors for oncology and other therapeutic areas.

-

Immunomodulators: As a precursor to potent TLR7/8 agonists, it is highly relevant for the development of vaccine adjuvants and immunotherapies for cancer and infectious diseases.

-

Antiviral and Antibacterial Agents: The inherent activity of the 2,4-diaminoquinazoline core against various pathogens makes it an attractive starting point for the discovery of new anti-infective agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical structure, coupled with the favorable properties imparted by the fluorine and diamino substituents, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The demonstrated activities of its derivatives as potent TLR7/8 agonists and kinase inhibitors highlight the importance of this scaffold in the ongoing search for novel therapeutics. Further research into the specific biological activities and mechanisms of the parent compound is warranted and could unveil new avenues for therapeutic intervention.

References

- 1. acgpubs.org [acgpubs.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of 2,4-Diaminoquinazoline in Mycobacterium tuberculosis by Rv3161c, a Putative Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular structure, explore detailed synthetic methodologies, and analyze its potential as a therapeutic agent, particularly in the context of kinase inhibition and anticancer research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this promising molecule.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional orientation make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Numerous quinazoline-containing compounds have been successfully developed into clinically approved drugs, including gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer.[1][2] The 2,4-diaminoquinazoline substitution pattern, in particular, has been a fertile ground for the discovery of novel therapeutic agents, with derivatives showing a wide range of biological activities, including anticancer, and kinase inhibitory properties.[3][4]

This guide focuses on a specific, fluorinated analogue: this compound. The introduction of a fluorine atom at the 8-position of the quinazoline ring is a strategic modification. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₄ | [6] |

| Molecular Weight | 178.17 g/mol | [6] |

| CAS Number | 119584-79-1 | [6] |

| Appearance | Expected to be a solid | [7] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

The molecular structure of this compound is characterized by the planar quinazoline ring system with two amino groups at positions 2 and 4, and a fluorine atom at position 8. The presence of the amino groups provides hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The fluorine atom, being highly electronegative, can influence the electron distribution within the aromatic system and participate in specific interactions with target proteins.

Caption: 2D structure of this compound.

Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative example based on the synthesis of similar 2,4-diaminoquinazoline derivatives and should be optimized for the specific synthesis of the 8-fluoro analog.

Step 1: Synthesis of a Guanidine Intermediate

-

To a solution of a suitable fluorinated anthranilonitrile in an appropriate solvent (e.g., isopropanol), add a source of guanidine (e.g., guanidine hydrochloride) and a base (e.g., sodium methoxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

Step 2: Cyclization to form the Quinazoline Ring

-

The intermediate from Step 1 is then subjected to cyclization conditions. This can often be achieved by heating in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or by using a catalyst.

-

The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

Step 3: Purification

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for this compound are not available in the reviewed literature, we can predict the expected spectral characteristics based on the analysis of closely related compounds.[7][9][10]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the two amino groups. The protons on the benzene portion of the quinazoline ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at position 8 will cause splitting of the adjacent proton at position 7 (H-7) and potentially a longer-range coupling to the proton at position 6 (H-6). The protons of the two amino groups (at C2 and C4) are expected to appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon atoms of the quinazoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons bearing the amino groups (C-2 and C-4) will also have characteristic chemical shifts.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 178. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, leading to characteristic fragment ions.[11][12]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by N-H stretching vibrations from the two amino groups, typically appearing as one or two bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring will likely appear in the 1500-1650 cm⁻¹ region. A C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.[10]

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors.[13][14] The 2,4-diamino substitution pattern has been shown to be particularly effective in targeting various kinases.[3] While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests that it is a strong candidate for investigation in this area.

Kinase Inhibition

Many 2,4-diaminoquinazoline derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including EGFR, VEGFR, and CDKs.[2][13][15] The fluorine atom at the 8-position can potentially enhance binding to the ATP-binding pocket of kinases through favorable electrostatic interactions or by displacing water molecules. It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of various kinases.

Caption: Proposed mechanism of kinase inhibition.

Anticancer Activity

Given the role of kinases in cell proliferation and survival, inhibitors of these enzymes are often effective anticancer agents.[1][4] It is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines. Further research is warranted to evaluate its cytotoxic effects and to elucidate its mechanism of action in cancer cells. Studies on related fluoro-quinazoline derivatives have shown promising anticancer activities.[5]

Structure-Activity Relationship (SAR) Insights

For the 2,4-diaminoquinazoline scaffold, the nature and position of substituents on the quinazoline ring and the amino groups are critical for biological activity.[2][16] The fluorine at the 8-position is a key modification. Further derivatization of the amino groups at the 2 and 4 positions could lead to the development of more potent and selective inhibitors. For instance, the introduction of larger, more complex side chains can allow for interactions with specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery. Its quinazoline core, combined with the strategic placement of a fluorine atom and two amino groups, makes it a compelling candidate for the development of novel kinase inhibitors and anticancer agents. While the currently available data is limited, the foundational knowledge of related compounds provides a strong rationale for further investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for the large-scale production of this compound.

-

Conducting comprehensive spectroscopic and crystallographic analyses to fully characterize its molecular structure.

-

Performing extensive biological screening to identify its primary molecular targets and to evaluate its efficacy in relevant disease models.

-

Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved therapeutic properties.

This in-depth technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The insights provided herein are intended to facilitate and inspire further research into this promising area of medicinal chemistry.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uab.edu [uab.edu]

- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. mdpi.com [mdpi.com]

- 16. Structure-Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

A Senior Application Scientist's Guide to 8-Fluoroquinazoline-2,4-diamine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The quinazoline ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. This technical guide provides an in-depth analysis of a specific, high-interest derivative: 8-Fluoroquinazoline-2,4-diamine. We will explore its fundamental chemical properties, detail a robust synthetic pathway, and elucidate its primary mechanism of action as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, and application as a foundational core for developing next-generation therapeutics, particularly in oncology.

Introduction: The Quinazoline Scaffold

In the landscape of heterocyclic chemistry, few structures offer the therapeutic versatility of the quinazoline nucleus. Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional geometry, ideal for specific and high-affinity interactions within protein active sites. The 2,4-diamino substitution pattern, in particular, has been extensively validated as a potent "hinge-binding" motif in numerous protein kinase inhibitors.[1][2] This motif mimics the adenine portion of ATP, enabling competitive inhibition of kinase activity.

The introduction of a fluorine atom at the 8-position (this compound) is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can modulate the pKa of nearby functional groups, potentially enhancing binding affinity and selectivity for the target protein. This guide focuses on this specific analogue as a case study in rational drug design.

Nomenclature and Physicochemical Properties

Correctly identifying a compound is critical for reproducibility in research. This compound is the commonly accepted name and is consistent with IUPAC naming conventions for substituted heterocycles.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 119584-79-1 | Allbio Pharm[4] |

| Molecular Formula | C₈H₇FN₄ | CymitQuimica[5] |

| Molecular Weight | 178.17 g/mol | CymitQuimica[5] |

| Canonical SMILES | C1=CC(=C2C(=C1)N=C(N=C2N)N)F | N/A |

| PubChem CID | 13837919 | N/A |

| Calculated LogP | 0.9 | N/A |

| Hydrogen Bond Donors | 2 (two NH₂) | N/A |

| Hydrogen Bond Acceptors | 4 (two ring N, two amine N) | N/A |

Note: Some properties like LogP are computationally predicted and should be experimentally verified for critical applications.

Synthesis and Characterization

The synthesis of 2,4-diaminoquinazolines typically proceeds from an appropriately substituted anthranilonitrile precursor. The following protocol describes a reliable, multi-step synthesis adapted from established literature methods.[6]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-3-fluorobenzonitrile.

Pillar of Trustworthiness: This protocol incorporates a final purification step via recrystallization and recommends characterization by ¹H NMR and LC-MS to validate the identity and purity of the final product, ensuring a self-validating workflow.

Step 1: Guanidine Formation (Pre-reaction)

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine carbonate (1.5 eq) to a solution of sodium methoxide (2.0 eq) in anhydrous methanol.

-

Stir the mixture for 15 minutes to form free guanidine base.

-

Causality Insight: Guanidine carbonate is a stable salt. Reacting it with a strong base like sodium methoxide liberates the highly reactive free guanidine base in situ, which is necessary for the subsequent cyclization reaction.

-

Step 2: Cyclization Reaction

-

To the methanolic guanidine solution, add 2-amino-3-fluorobenzonitrile (1.0 eq).

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Insight: This is a condensation-cyclization reaction. The nucleophilic guanidine attacks the nitrile carbon of the anthranilonitrile, followed by an intramolecular cyclization and aromatization to form the stable quinazoline ring system. The fluorine at the adjacent position is electronically withdrawing but does not sterically hinder the cyclization.

-

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

A precipitate of the product should form. If not, slowly add water to the reaction mixture to induce precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold methanol to remove residual impurities.

Step 4: Purification and Characterization

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

-

Dry the purified solid under vacuum.

-

Confirm the structure and assess purity using the following methods:

-

¹H NMR Spectroscopy: To confirm the proton environment of the final structure.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (m/z = 179.07 for [M+H]⁺) and purity.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Mechanism of Action and Biological Targets

The 2,4-diaminoquinazoline scaffold is a well-established ATP-competitive kinase inhibitor.[2] The two amino groups form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Primary Target Class: Protein Kinases Derivatives of the 8-fluoroquinazoline core have been specifically investigated as inhibitors of Aurora Kinases, particularly Aurora A.[7][8] Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division (mitosis) and are frequently overexpressed in human cancers, making them a prime therapeutic target.[7][9]

Mechanism of Inhibition:

-

Hinge Binding: The N2 and N4 amino groups of the quinazoline ring form hydrogen bonds with the backbone amide and carbonyl groups of key residues in the kinase hinge region (e.g., Alanine).

-

ATP Competition: By occupying the adenine-binding region of the ATP pocket, the inhibitor prevents the binding of endogenous ATP.

-

Inhibition of Phosphorylation: Without ATP, the kinase cannot perform its function of phosphorylating downstream substrate proteins.

-

Cellular Consequence: Inhibition of a kinase like Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately triggering cell cycle arrest (typically at the G2/M phase) and apoptosis (programmed cell death) in cancer cells.[7][8]

Signaling Pathway Diagram: Aurora A Kinase Inhibition

Caption: Inhibition of the Aurora A kinase pathway by an 8-fluoroquinazoline-based inhibitor.

Applications in Drug Discovery and Development

This compound is not an end-drug itself but rather a highly valuable starting material or core scaffold for the development of more complex and potent inhibitors.

-

Anticancer Agents: This is the most prominent application. By functionalizing the N2 and N4 amino groups, medicinal chemists can extend the molecule into other regions of the kinase active site to enhance potency and selectivity. This is a common strategy for developing inhibitors against targets like EGFR, VEGFR, and Aurora Kinases.[2][7]

-

Antifolate Agents: The 2,4-diamino substitution pattern is also present in classical antifolates like methotrexate. This scaffold has been explored for designing novel inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, with applications in anticancer and antimicrobial therapy.[10]

-

Antimicrobial Agents: The quinazoline core has been investigated for activity against various pathogens, including the bacterium responsible for tuberculosis, M. tuberculosis.[1] The development of novel antitubercular agents is a critical area of research due to rising drug resistance.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a fluorine atom and the validated 2,4-diamino hinge-binding motif, makes it an exceptionally valuable building block for modern drug discovery. Its primary utility as a core for ATP-competitive kinase inhibitors continues to drive research in oncology, while its potential in developing novel antifolate and antimicrobial agents underscores its broader therapeutic versatility. For any research organization focused on kinase inhibition or heterocyclic drug development, mastering the chemistry and application of this scaffold is a strategic imperative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [allbiopharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2,4-diaminoquinazoline derivatives

An In-Depth Technical Guide to the Discovery and Evolution of 2,4-Diaminoquinazoline Derivatives in Medicinal Chemistry

Abstract

The 2,4-diaminoquinazoline core represents a quintessential "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive exploration of the discovery and developmental history of this heterocyclic system. We trace its origins from the early days of antifolate chemotherapy, where it emerged as a potent inhibitor of dihydrofolate reductase (DHFR), to its modern-day prominence as a cornerstone for designing highly selective kinase inhibitors. The narrative explains the causality behind the strategic evolution of this scaffold, detailing the synthetic methodologies, the shifting paradigms in drug targeting, and the key structure-activity relationship (SAR) insights that have cemented its role in contemporary drug discovery. This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and field-proven insights into the enduring legacy and future potential of 2,4-diaminoquinazoline derivatives.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long captured the attention of medicinal chemists. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms capable of forming multiple hydrogen bonds, makes it an ideal anchor for interacting with biological macromolecules. First recognized for antimalarial activity, quinazoline derivatives have since been developed into a vast array of therapeutic agents, including antimicrobial, anti-inflammatory, anti-HIV, and notably, anticancer drugs.[1]

Within this broad class, the 2,4-diaminoquinazoline moiety stands out. Its unique arrangement of two amino groups provides critical hydrogen bond donor and acceptor sites, allowing it to mimic endogenous ligands and effectively compete for binding sites on enzymes and receptors. This inherent bioactivity has driven its exploration against a wide range of diseases.

The Genesis: Early Discoveries as Dihydrofolate Reductase (DHFR) Inhibitors

The initial therapeutic breakthrough for 2,4-diaminoquinazolines was rooted in the field of antifolate chemotherapy. The strategy centers on disrupting the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, for cell proliferation.

The Antifolate Concept

Dihydrofolate Reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is a crucial cofactor in the synthesis of thymidine and purines, the building blocks of DNA.[3] Inhibiting DHFR leads to a depletion of the THF pool, arresting DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain microbes.[2][3]

2,4-Diaminoquinazolines as Non-Classical Antifolates

The first generation of DHFR inhibitors, like methotrexate, were "classical" antifolates—structural analogs of folic acid.[2][4] However, their utility was often limited by transport-related drug resistance.[5] This spurred the search for "non-classical," lipophilic inhibitors that could bypass these resistance mechanisms. The 2,4-diaminoquinazoline scaffold proved to be an ideal starting point. These compounds were synthesized and evaluated as inhibitors of DHFR from bacterial, protozoal, and mammalian sources, demonstrating broad applicability.[4][6][7]

Mechanism of Action: DHFR Inhibition

The 2,4-diamino moiety is critical for binding to the active site of DHFR. It forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate), mimicking the interactions of the natural substrate, dihydrofolate.

References

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

A Spectroscopic Guide to 8-Fluoroquinazoline-2,4-diamine: Characterization and Analysis for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 8-Fluoroquinazoline-2,4-diamine (C₈H₇FN₄, Mol. Wt.: 178.17 g/mol ). As a functionalized quinazoline, this compound represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document is structured to serve as a practical reference for researchers, offering predicted data and detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights herein are synthesized from fundamental principles and comparative data from analogous quinazoline structures, ensuring a robust and scientifically grounded predictive analysis for researchers engaged in its synthesis or application.

Introduction and Molecular Structure

Quinazoline derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The introduction of a fluorine atom at the 8-position and amino groups at the 2- and 4-positions of the quinazoline core can significantly modulate the molecule's electronic properties, membrane permeability, and metabolic stability, making this compound a compound of interest for further investigation.

Accurate structural confirmation and purity assessment are paramount. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of the title compound.

References

1H NMR spectrum of 8-Fluoroquinazoline-2,4-diamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Fluoroquinazoline-2,4-diamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure in numerous therapeutic agents, and understanding the precise spectroscopic characteristics of its derivatives is paramount for structural elucidation, quality control, and reaction monitoring. This document offers a detailed interpretation of the compound's ¹H NMR spectrum, focusing on the influence of the fluorine substituent and the two amino groups on chemical shifts and coupling patterns. It establishes a theoretical framework for spectral assignment based on established NMR principles and data from analogous structures, presents a detailed experimental protocol for data acquisition, and provides the necessary tools for researchers to confidently identify and characterize this molecule.

Introduction: The Quinazoline Scaffold in Modern Chemistry

The quinazoline ring system is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound combines this important scaffold with two key functional groups: a fluorine atom at the 8-position and two amino groups at the 2- and 4-positions. The fluorine atom can enhance metabolic stability and binding affinity, while the amino groups provide key hydrogen bonding capabilities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural confirmation of such organic molecules. A thorough understanding of the ¹H NMR spectrum is essential for any scientist working with this compound, as it provides a unique fingerprint of the molecular structure. This guide will dissect the anticipated spectrum, paying special attention to the diagnostic ¹H-¹⁹F coupling constants and the influence of the electron-donating amino groups on the aromatic system.

Theoretical Principles of the ¹H NMR Spectrum

Molecular Structure and Proton Environments

The structure of this compound contains three distinct aromatic protons on the benzene ring portion (labeled H-5, H-6, and H-7) and two sets of amine protons (at C2 and C4). The fluorine atom at C8 is a spin-active nucleus (¹⁹F, I = ½) and will couple with adjacent protons, providing a critical diagnostic tool for assignment.

Caption: Molecular structure of this compound with labeled protons.

Influence of Substituents on Chemical Shifts

The chemical shifts (δ) of the aromatic protons are governed by the electronic environment.

-

Amino Groups (-NH₂): As strong electron-donating groups, the C2-NH₂ and C4-NH₂ groups increase electron density in the quinazoline ring system. This heightened electron density results in increased shielding of the aromatic protons (H-5, H-6, H-7), causing their signals to appear at a higher field (lower ppm) compared to unsubstituted quinazoline.

-

Fluorine Atom (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect deshields nearby protons, shifting their signals to a lower field (higher ppm). The proton closest to the fluorine, H-7, will be the most affected.

Proton-Fluorine (¹H-¹⁹F) Coupling: A Diagnostic Signature

The most distinctive feature of the spectrum will be the spin-spin coupling between the ¹⁹F nucleus at C8 and the aromatic protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.[1][2]

-

Ortho Coupling (³J_HF): The coupling between F8 and H-7 occurs over three bonds. This is typically the largest of the H-F couplings in aromatic systems, with expected values in the range of 6-10 Hz.

-

Meta Coupling (⁴J_HF): The coupling between F8 and H-6 occurs over four bonds. This interaction is weaker, with typical values around 4-8 Hz.[3]

-

Para Coupling (⁵J_HF): The coupling between F8 and H-5 occurs over five bonds and is generally the smallest, often in the range of 0-3 Hz.[4]

These characteristic H-F couplings are invaluable for making unambiguous assignments of the aromatic signals.[5]

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, DMSO-d₆)

While an experimental spectrum is not publicly available in the searched literature, a predicted spectrum can be constructed based on the principles outlined above. DMSO-d₆ is selected as the solvent due to its ability to solubilize the polar compound and resolve N-H proton signals.[6][7]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Rationale |

| H-7 | ~7.30 - 7.50 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.0 | Located ortho to the electron-withdrawing fluorine, resulting in a downfield shift. It exhibits strong ortho coupling to both H-6 and F-8. |

| H-5 | ~7.05 - 7.20 | dd | ³J_HH ≈ 8.0, ⁴J_HH ≈ 1.0 | Less influenced by the fluorine atom. Primarily shows ortho coupling to H-6. The small para H-F coupling may not be resolved. |

| H-6 | ~6.80 - 7.00 | td | ³J_HH ≈ 8.0, ⁴J_HF ≈ 5.5 | Shifted upfield due to the electronic effects of the diamino substitution. Appears as a complex multiplet due to coupling with H-5, H-7, and F-8. |

| C4-NH₂ | ~6.50 - 6.70 | br s | N/A | Broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is sensitive to concentration and temperature. |

| C2-NH₂ | ~5.80 - 6.00 | br s | N/A | Appears as a second distinct broad singlet. The two amino groups are in different chemical environments. |

Detailed Peak-by-Peak Analysis

-

H-7 (ddd, ~7.30 - 7.50 ppm): This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electronegative fluorine atom. Its signal will be split into a doublet by the ortho H-6 (³J_HH), which is further split into a doublet by the strong ortho F-8 (³J_HF). A smaller four-bond coupling to H-5 may further broaden the peaks, resulting in a doublet of doublet of doublets (ddd).

-

H-5 (dd, ~7.05 - 7.20 ppm): This proton is primarily coupled to its ortho neighbor, H-6 (³J_HH), giving a doublet. This doublet may be further split by a small four-bond coupling to H-7 (⁴J_HH). Any para coupling to the fluorine (⁵J_HF) is likely to be very small and may only contribute to peak broadening.[4]

-

H-6 (td, ~6.80 - 7.00 ppm): This proton resides in the most complex coupling network. It is split by its two ortho neighbors, H-5 and H-7 (³J_HH), which have similar coupling constants, initially giving the appearance of a triplet. Each line of this triplet is then split into a doublet by the meta coupling to F-8 (⁴J_HF), resulting in a triplet of doublets.

-

Amine Protons (br s): The two amino groups are non-equivalent and will produce two separate broad singlets. In a solvent like DMSO-d₆, these protons are typically well-resolved. Their broad nature is characteristic of protons attached to nitrogen.[8] Confirmation of these signals can be achieved via a D₂O exchange experiment, wherein the amine peaks would disappear from the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This workflow incorporates self-validating steps to confirm spectral assignments.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial for observing the exchangeable NH₂ protons.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz or higher):

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.

-

-

¹H Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation.

-

Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

-

Validation and Confirmation:

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the C2-NH₂ and C4-NH₂ protons should diminish or disappear, confirming their assignment.

-

¹H-{¹⁹F} Decoupling (Optional): If the spectrometer is equipped with this capability, run a proton spectrum while decoupling the fluorine channel. In this experiment, all H-F couplings will collapse, simplifying the multiplets for H-5, H-6, and H-7 into simpler dd, t, and d patterns, respectively, thus confirming the H-F coupling constants.

-

Caption: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The key diagnostic features are the three distinct aromatic multiplets in the range of 6.80-7.50 ppm and two broad amine singlets. The precise assignment of the aromatic protons is definitively achieved through the analysis of their characteristic ¹H-¹⁹F coupling constants, with the H-7 proton exhibiting the largest three-bond coupling to the fluorine atom. The provided theoretical analysis and experimental protocol serve as a robust guide for researchers, ensuring accurate and confident structural verification of this important chemical entity in any drug discovery or chemical synthesis program.

References

- 1. eclass.uoa.gr [eclass.uoa.gr]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Mass spectrometry analysis of 8-Fluoroquinazoline-2,4-diamine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Fluoroquinazoline-2,4-diamine

Foreword: The Analytical Imperative for Novel Scaffolds

In the landscape of modern drug discovery and development, the quinazoline scaffold holds a place of prominence. Its derivatives are integral to numerous therapeutic agents, acting on a wide array of biological targets. The specific compound, this compound, represents a key building block and potential pharmacophore whose precise and accurate characterization is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical tool for this purpose. It provides unparalleled sensitivity and specificity for quantification, structural elucidation, and impurity profiling.

This guide is structured not as a rigid protocol but as a narrative of scientific reasoning. It is designed for researchers, analytical scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each methodological choice. We will journey from the foundational principles of ionization to the intricacies of chromatographic separation, culminating in robust, validated analytical protocols and the logic of spectral interpretation. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that every recommendation is scientifically sound and field-proven.

Part 1: Foundational Principles for Analyzing Nitrogenous Heterocycles

Before delving into specific protocols, we must establish the physicochemical context of our analyte and the analytical principles this context dictates.

Analyte Profile: this compound

Understanding the molecule's properties is the first step in developing a robust analytical method.

-

Structure: A fused heterocyclic system consisting of a pyrimidine ring fused to a benzene ring, substituted with a fluorine atom and two amine groups.

-

Polarity: The presence of two primary amine groups and nitrogen atoms within the rings makes it a polar molecule.

-

Ionizability: The amine groups are basic and readily accept a proton, making the molecule ideally suited for positive mode ionization.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₄ | [1][2] |

| Molecular Weight | 178.17 g/mol | [1] |

| pKa (Predicted) | 7.53 ± 0.10 | [3] |

Ionization Technique: The Rationale for Electrospray Ionization (ESI)

For a polar, readily protonated molecule like this compound, Electrospray Ionization (ESI) is the unequivocal choice.[4][5] ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and typically producing a strong signal for the protonated molecular ion, [M+H]⁺.[5][6] This simplifies the initial mass spectrum and provides a clear precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. While other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used for polar molecules, ESI is generally superior for compounds that are already charged in solution.[7]

Mass Analyzer Selection: A Hybrid Approach

The choice of mass analyzer depends on the analytical goal. In a drug development setting, both quantitative and qualitative data are essential.

-

Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[8][9]

-

Time-of-Flight (TOF) MS: Offers high mass resolution and accuracy, which is critical for confirming elemental composition and identifying unknown metabolites or impurities.[10][11]

-

Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument provides the best of both worlds.[9][12] It allows for high-resolution, accurate-mass full scan data (MS1) and high-resolution product ion spectra (MS/MS), making it a powerful tool for both confident structural elucidation and sensitive quantification.[10][12] This guide will focus on a Q-TOF-based workflow.

Part 2: The Critical Role of Chromatographic Separation

Direct infusion mass spectrometry is useful for initial characterization, but for real-world samples (e.g., from reaction mixtures, biological matrices), chromatographic separation is non-negotiable. Liquid Chromatography (LC) separates the analyte from other components, which is crucial for mitigating matrix effects like ion suppression and for resolving structurally similar isomers or impurities.[13][14]

The Challenge of Polar Analytes

Conventional Reversed-Phase (RP) chromatography, which uses a nonpolar stationary phase (like C18), often provides poor retention for highly polar compounds like this compound.[15][16] The analyte has little affinity for the stationary phase and elutes near the void volume, co-eluting with other unretained matrix components.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for retaining and separating polar molecules.[13][17][18] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar compounds that are unretained by RP methods.[17][18]

Part 3: A Validated Experimental Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound, grounded in established best practices and regulatory expectations.

Workflow Overview

The logical flow of the analytical process ensures robust and reproducible data generation.

Protocol 1: Sample and Standard Preparation

Trustworthiness: This protocol establishes a clean, consistent starting point, minimizing variability.

-

Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard. Dissolve in methanol in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with a 90:10 (v/v) acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (from Plasma):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.[13]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS injection. This protein precipitation method is a simple and effective way to remove the bulk of the matrix.[14]

-

Protocol 2: HILIC-QTOF-MS Method

Expertise: The chosen parameters are based on the physicochemical properties of the analyte and the principles of HILIC and ESI-MS.

| Parameter | Setting | Rationale |

| LC System | UHPLC System | Provides high resolution and fast analysis times. |

| Column | BEH Amide, 1.7 µm, 2.1 x 100 mm | Amide phase offers excellent retention and selectivity for polar, nitrogenous compounds.[18] |

| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate is a volatile salt, ideal for MS, and formic acid aids in protonation for better ESI+ signal.[17] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent for HILIC. |

| Gradient | 95% B -> 60% B over 5 min | A gradual decrease in organic content elutes the polar analyte from the HILIC column. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | |

| MS System | High-Resolution Q-TOF Mass Spectrometer | Enables both accurate mass measurement and fragmentation analysis.[12][19] |

| Ionization Mode | ESI Positive | The basic amine groups are readily protonated.[5] |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |

| Source Temp. | 120°C | |

| Desolvation Gas | Nitrogen, 600 L/hr at 350°C | Removes solvent droplets to facilitate ion transfer into the vacuum. |

| Acquisition Mode | MS/MS with Collision-Induced Dissociation (CID) | Acquires both precursor ion (MS1) and product ion (MS2) data.[10] |

| Collision Energy | Ramped 15-40 eV | A range of energies ensures the capture of both low- and high-energy fragments. |

Protocol 3: Method Validation Strategy (ICH Q2(R2) Framework)

Authoritative Grounding: A method is only trustworthy if it is validated. This ensures it is fit for its intended purpose, a core tenet of regulatory bodies.[20][21]

For quantitative analysis, the developed method must be validated according to ICH guidelines.[22][23][24]

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | Ensure signal is from the analyte, not interferences. | Peak purity and resolution from nearest eluting peaks. |

| Linearity | Demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% (or tighter, e.g., 85-115%). |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Range | Concentration interval where the method is precise and accurate. | Defined by linearity and accuracy data. |

| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable precision/accuracy. | Signal-to-noise ratio > 10; RSD ≤ 20%. |

| Robustness | Resistance to small, deliberate variations in method parameters. | No significant impact on results. |

Part 4: Data Interpretation and Structural Elucidation

High-Resolution MS1 Data: Confirming Identity

The first step in data analysis is to confirm the presence and identity of the analyte. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Analyte | This compound | ||

| Formula ([M+H]⁺) | C₈H₈FN₄⁺ | ||

| Exact Mass | 179.0727 | 179.0725 | -1.1 |

The low ppm error provides very high confidence in the assigned elemental composition.

Tandem MS (MS/MS) Data: The Fragmentation Fingerprint

Tandem mass spectrometry provides a structural fingerprint of the molecule. By selecting the precursor ion ([M+H]⁺ at m/z 179.07) and subjecting it to collision-induced dissociation (CID), we generate characteristic product ions. The fragmentation of quinazoline derivatives often involves cleavages of the heterocyclic rings.[6][25][26]

Proposed Fragmentation Pathway:

Key Fragmentation Data:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |

| 179.07 | 162.05 | NH₃ (Ammonia) | Loss of one of the exocyclic amine groups is a common pathway for protonated amines.[27] |

| 179.07 | 135.05 | CH₄N₂ (Guanidine fragment) | Ring-opening followed by the loss of a portion of the pyrimidine ring. |

| 135.05 | 108.04 | HCN (Hydrogen Cyanide) | A characteristic loss from nitrogen-containing aromatic rings. |

These specific transitions (e.g., 179.07 -> 162.05 and 179.07 -> 135.05) can be used to build a highly selective and sensitive MRM method for quantification on a triple quadrupole instrument.[8]

Conclusion